molecular formula C11H11ClN2O B3282075 2-Chloro-6-methoxy-4-methylquinolin-8-amine CAS No. 74509-63-0

2-Chloro-6-methoxy-4-methylquinolin-8-amine

Cat. No.: B3282075
CAS No.: 74509-63-0
M. Wt: 222.67 g/mol
InChI Key: NUPWSTGZQGHEPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-Chloro-6-methoxy-4-methylquinolin-8-amine is a multifunctional quinoline derivative offered for research and development purposes. This compound is strictly For Research Use Only and is not intended for diagnostic, therapeutic, or personal use. Quinoline scaffolds, particularly those with halogen and amine substituents, are of significant interest in medicinal chemistry and materials science . The specific substitution pattern on this molecule—featuring reactive chloro and amine groups at the 2 and 8 positions, alongside methoxy and methyl groups—makes it a valuable synthetic intermediate. Researchers can utilize this compound to build more complex molecular architectures. Potential applications include its use as a precursor in the synthesis of compounds for biological evaluation, such as antimalarials or antimicrobials, given the established history of aminoquinolines in these fields . The structure also lends itself to the development of organic ligands and functional materials. Proper handling procedures must be followed, and the product should be stored sealed in a dry environment at 2-8°C to maintain stability .

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-chloro-6-methoxy-4-methylquinolin-8-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11ClN2O/c1-6-3-10(12)14-11-8(6)4-7(15-2)5-9(11)13/h3-5H,13H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUPWSTGZQGHEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C1C=C(C=C2N)OC)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11ClN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.67 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthetic Methodologies for 2 Chloro 6 Methoxy 4 Methylquinolin 8 Amine and Its Analogues

Strategies for Constructing the Quinoline (B57606) Core

The formation of the fundamental quinoline ring system is the primary step in the synthesis of 2-Chloro-6-methoxy-4-methylquinolin-8-amine. Several classical and contemporary methods can be adapted to introduce the desired methoxy (B1213986) and methyl groups at the C-6 and C-4 positions, respectively, while also incorporating a precursor for the C-8 amino group.

Skraup Reaction and its Modern Adaptations

The Skraup synthesis is a cornerstone in quinoline chemistry, traditionally involving the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent. sigmaaldrich.com For the synthesis of a 6-methoxy-8-aminoquinoline precursor, a substituted aniline such as 4-methoxy-2-nitroaniline (B140478) is a logical starting material. The reaction with glycerol under acidic conditions, followed by in situ oxidation, would yield 6-methoxy-8-nitroquinoline. mdpi.com The nitro group at the 8-position serves as a precursor to the desired amino group, which can be obtained through a subsequent reduction step.

Modern adaptations of the Skraup reaction often focus on improving the notoriously vigorous nature of the classic procedure and increasing yields. These can include the use of milder oxidizing agents and the addition of moderators to control the reaction rate. mdpi.com For instance, the use of boric acid and ferrous sulfate (B86663) as inhibitors has been shown to prevent the reaction from becoming too intense, leading to improved yields of 6-methoxyquinoline (B18371) from p-anisidine (B42471). google.com

A key variation of the Skraup reaction for the introduction of a methyl group at the C-4 position is the Doebner-von Miller reaction. This modification utilizes α,β-unsaturated aldehydes or ketones in place of glycerol. wikipedia.orgsynarchive.com To construct the 6-methoxy-4-methyl-8-nitroquinoline (B1595770) core, 4-methoxy-2-nitroaniline could be reacted with an α,β-unsaturated carbonyl compound such as crotonaldehyde (B89634) or methyl vinyl ketone in the presence of an acid catalyst. wikipedia.org This approach directly installs the required methyl group at the C-4 position.

Table 1: Key Starting Materials for Skraup and Doebner-von Miller Reactions

Starting AnilineReagentKey Product Feature
4-Methoxy-2-nitroanilineGlycerol6-Methoxy-8-nitroquinoline core
4-Methoxy-2-nitroanilineCrotonaldehyde6-Methoxy-4-methyl-8-nitroquinoline core
p-AnisidineGlycerol6-Methoxyquinoline core

Vilsmeier-Haack Reagent Applications in Quinoline Synthesis

The Vilsmeier-Haack reaction is a versatile tool in organic synthesis, primarily used for formylation of electron-rich aromatic compounds. researchgate.net In the context of quinoline synthesis, the Vilsmeier-Haack reagent (a mixture of a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3)) can be employed to construct the quinoline ring itself. The reaction of an N-arylacetamide with the Vilsmeier reagent can lead to the formation of a 2-chloro-3-formylquinoline. quimicaorganica.org

While this method directly introduces a chloro group at the C-2 position, it also installs a formyl group at C-3, which is not present in the target molecule. Therefore, a direct application of this specific Vilsmeier-Haack cyclization for the synthesis of this compound is not straightforward and would require subsequent removal or modification of the formyl group. However, the Vilsmeier-Haack reagent is crucial for the chlorination step, as will be discussed in section 2.2.1.

Cyclization Reactions for Substituted Quinoline Formation

Beyond the classical named reactions, various other cyclization strategies can be employed to construct the substituted quinoline core. The Conrad-Limpach synthesis, for instance, involves the condensation of an aniline with a β-ketoester to form a 4-hydroxyquinoline (B1666331) (which exists in tautomeric equilibrium with the 4-quinolone). wikipedia.orgsynarchive.com By selecting p-anisidine and an appropriate β-ketoester, one could potentially synthesize a 6-methoxy-4-methylquinolin-2-one precursor. This quinolinone is a key intermediate for the introduction of the C-2 chloro group.

The Povarov reaction, a formal [4+2] cycloaddition of an N-arylimine with an electron-rich alkene, offers another route to substituted tetrahydroquinolines, which can be subsequently oxidized to quinolines. mdpi.com For example, the reaction of p-anisidine, an aldehyde, and an alkene can lead to highly substituted quinoline derivatives. mdpi.com

Electrophilic cyclization of N-(2-alkynyl)anilines provides a modern and efficient method for the synthesis of substituted quinolines under mild conditions. mdpi.com This approach allows for the introduction of various substituents on both the benzene (B151609) and pyridine (B92270) rings of the quinoline system.

Introduction of Functional Groups at Specific Ring Positions

Following the construction of the quinoline core, the next critical phase is the regioselective introduction of the chloro and amino functionalities at the C-2 and C-8 positions, respectively.

Chlorination at the C-2 Position

The introduction of a chlorine atom at the C-2 position of the quinoline ring is most commonly achieved by the chlorination of the corresponding quinolin-2-one (or carbostyril) tautomer. The hydroxyl group at the C-2 position of the quinolin-2-one can be converted to a chloro group using a variety of chlorinating agents.

Phosphorus oxychloride (POCl3) is the most widely used reagent for this transformation. researchgate.netresearchgate.netnih.gov Heating the 6-methoxy-4-methylquinolin-2-one precursor with POCl3, often in the presence of a tertiary amine or as a neat mixture, will yield the desired 2-chloro-6-methoxy-4-methylquinoline. A mixture of POCl3 and phosphorus pentachloride (PCl5) can also be employed as a more potent chlorinating agent. indianchemicalsociety.com

Table 2: Common Reagents for C-2 Chlorination of Quinolin-2-ones

ReagentTypical Conditions
Phosphorus oxychloride (POCl3)Reflux, neat or in a high-boiling solvent
POCl3 / Phosphorus pentachloride (PCl5)Reflux, often used for less reactive substrates
Thionyl chloride (SOCl2)Can also be used, sometimes with a catalyst

Alkylation and Arylation Strategies for C-4 and C-6 Substitution

As previously mentioned, the methyl group at the C-4 position can be incorporated during the initial quinoline ring formation using the Doebner-von Miller reaction. wikipedia.org Should a pre-formed quinoline lacking a C-4 substituent be used, direct methylation can be challenging and may lead to a mixture of products.

The methoxy group at the C-6 position is typically introduced by starting with an aniline that already contains this substituent, such as p-anisidine or its derivatives. This is a highly efficient strategy as the methoxy group is generally stable to the conditions of most quinoline synthesis reactions. google.com Direct introduction of a methoxy group onto a pre-existing quinoline ring is possible but often requires harsher conditions and may lack regioselectivity.

The final step in the synthesis of the target compound is the introduction of the amino group at the C-8 position. As outlined in the Skraup and Doebner-von Miller approaches, this is most strategically accomplished by carrying a nitro group at the C-8 position throughout the synthesis, which is then reduced in a final step. Catalytic hydrogenation (e.g., using H2/Pd-C) or reduction with metals in acidic media (e.g., Sn/HCl or Fe/acetic acid) are standard methods for the reduction of the nitro group to the corresponding amine. mdpi.com

Nucleophilic aromatic substitution (SNA) can also be considered for introducing the amino group. However, direct amination of a 2-chloroquinoline (B121035) at the C-8 position is generally not favored. The C-2 and C-4 positions are more activated towards nucleophilic attack. Therefore, the strategy of carrying the nitrogen functionality as a nitro group and reducing it at a late stage is the more common and reliable approach. nih.govnih.gov

Methoxy Group Incorporation Methods

The introduction of a methoxy group at the C-6 position of the quinoline ring is a critical step in the synthesis of this compound. This is typically achieved by selecting a starting material that already contains a methoxy-substituted aniline precursor. Several classical quinoline synthesis reactions can be adapted for this purpose.

The Doebner reaction , for instance, synthesizes quinoline-4-carboxylic acids by reacting an aromatic amine, an aldehyde, and pyruvic acid. By using p-anisidine (4-methoxyaniline) as the aromatic amine, a methoxy group is directly incorporated at the 6-position of the resulting quinoline ring nih.gov.

Similarly, the Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline with a β-diketone iipseries.org. The use of p-anisidine in this reaction ensures the formation of a 6-methoxyquinoline derivative. Another classical method, the Skraup synthesis , involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene (B124822) iipseries.org. Starting with p-anisidine in a Skraup reaction also yields a 6-methoxyquinoline.

These methods highlight a common strategy where the substitution pattern of the final quinoline product is predetermined by the choice of the aniline precursor.

Amination at the C-8 Position via Nitro Reduction or Direct Amination

Introducing an amine group at the C-8 position is a key transformation. This is commonly accomplished through the reduction of a corresponding 8-nitroquinoline (B147351) intermediate.

Nitro Reduction: This two-step approach involves first nitrating the quinoline ring and then reducing the nitro group. The nitration of substituted quinolines, such as 7-methylquinoline, can selectively yield the 8-nitro derivative under controlled conditions using a mixture of fuming nitric acid and concentrated sulfuric acid brieflands.com. Once the 8-nitroquinoline is obtained, the nitro group can be reduced to the primary amine using various reducing agents. Common methods include catalytic hydrogenation with H₂/Pd or using reducing agents like sodium borohydride (B1222165) in the presence of a catalyst nih.gov. Another effective method involves using iron powder in an acidic medium google.com.

Direct Amination: While less common for the C-8 position compared to nitro reduction, direct C-H amination strategies are an area of ongoing research. These methods aim to form the C-N bond in a single step, avoiding the nitration-reduction sequence. For instance, visible-light-induced amination of quinoline at the C-8 position has been demonstrated under mild conditions, although this often requires pre-coordination to a metal center like iridium researchgate.netacs.orgacs.org. Rhodium-catalyzed C-H activation of quinoline N-oxides can also lead to C-8 functionalization nih.gov. These advanced methods offer more direct routes but may require specialized catalysts and substrates.

Table 1: Comparison of Amination Methods for the C-8 Position

Method Description Advantages Disadvantages
Nitro Reduction Two-step process: nitration of the quinoline ring followed by reduction of the nitro group. Well-established, reliable, high-yielding. Requires harsh nitrating conditions; multi-step process.
Direct C-H Amination Single-step formation of the C-N bond at the C-8 position via C-H activation. Atom-economical, shorter synthetic route. Often requires specific directing groups (e.g., N-oxide), specialized metal catalysts, and may have limited substrate scope.

Advanced Synthetic Transformations and Green Chemistry Approaches

Modern synthetic chemistry emphasizes efficiency, selectivity, and environmental sustainability. Advanced methods, including novel catalytic systems and one-pot protocols, are increasingly applied to the synthesis of complex quinoline derivatives.

Catalytic Approaches (e.g., using 'silferc' catalysts, Pd-catalyzed reactions)

Catalysis is central to the efficient synthesis of quinolines. A wide array of catalysts, including those based on palladium, iridium, rhodium, copper, and silver, have been developed to promote various quinoline-forming reactions nih.govmdpi.com.

Palladium-catalyzed reactions are particularly versatile for constructing the quinoline core. These methods include one-pot syntheses from 2-amino aromatic ketones and alkynes, offering an alternative to traditional condensation reactions rsc.org. Palladium catalysts are also used in cascade reactions, such as the denitrogenative cascade of o-aminocinnamonitriles with arylhydrazines to form 2-arylquinolines semanticscholar.org. Furthermore, intramolecular dehydrogenative coupling and Mizoroki-Heck reactions catalyzed by palladium provide efficient routes to quinolines and their dihydro derivatives mdpi.comnih.gov.

Silver-based catalysts have also proven effective. Silver nanoparticles, sometimes supported on silica (B1680970) or other materials (akin to 'silferc' - silver on ferric chloride or silica), can catalyze multi-component reactions for quinoline synthesis under mild and environmentally friendly conditions nih.govresearchgate.netnanomaterchem.com. For example, a silver-catalyzed cascade reaction of o-aminoaryl compounds with alkynes yields 2-substituted quinolines with high regioselectivity researchgate.net.

One-Pot Synthesis Protocols

One such approach is a modification of the Friedländer synthesis , where o-nitroarylcarbaldehydes are reduced to the corresponding amino compounds with iron and catalytic HCl, followed by an in-situ condensation with a ketone to form the quinoline ring in high yields rsc.org. Another elegant one-pot method involves an iridium-catalyzed three-component coupling of an arylamine, an aromatic aldehyde, and an aliphatic aldehyde to generate substituted quinolines oup.comoup.com. These protocols provide rapid access to complex quinoline structures from simple and readily available starting materials bohrium.comacs.org.

Multi-Step Synthesis Pathways from Established Precursors

The synthesis of a specifically substituted compound like this compound often requires a carefully designed multi-step pathway. Such a synthesis would logically assemble the core structure first and then introduce the required functional groups in a regioselective manner.

A plausible synthetic route could begin with a Doebner–von Miller reaction (a variation of the Skraup synthesis) using p-anisidine and crotonaldehyde to form 6-methoxy-4-methylquinoline. The subsequent steps would involve:

Nitration: Introduction of a nitro group at the C-8 position using a mixture of nitric and sulfuric acids.

Chlorination: Introduction of a chlorine atom at the C-2 position. This can be a challenging step and might require activation of the quinoline ring, for example, by conversion to an N-oxide, followed by reaction with a chlorinating agent like POCl₃.

Reduction: Conversion of the 8-nitro group to the 8-amino group, typically achieved through catalytic hydrogenation or with a chemical reducing agent like SnCl₂ or iron powder google.com.

This step-wise approach allows for precise control over the placement of each substituent on the quinoline scaffold.

Table 2: Plausible Multi-Step Synthetic Pathway

Step Reaction Reagents Intermediate Product
1 Doebner–von Miller Reaction p-Anisidine, Crotonaldehyde, Acid 6-Methoxy-4-methylquinoline
2 Nitration HNO₃, H₂SO₄ 6-Methoxy-4-methyl-8-nitroquinoline
3 N-Oxidation & Chlorination m-CPBA then POCl₃ 2-Chloro-6-methoxy-4-methyl-8-nitroquinoline
4 Nitro Reduction Fe, HCl or H₂, Pd/C This compound

Derivatization and Structural Modification Strategies for 2 Chloro 6 Methoxy 4 Methylquinolin 8 Amine Analogues

Modification of the Amino Group at C-8

The primary amine at the C-8 position is a versatile functional group that serves as a key handle for a wide array of chemical transformations. Its nucleophilic nature allows for the introduction of diverse structural motifs.

The C-8 amino group readily reacts with aldehydes and ketones to form Schiff bases, which contain a characteristic azomethine or imine (-C=N-) group. nih.gov This reaction is typically carried out by refluxing the 8-aminoquinoline (B160924) derivative with the corresponding carbonyl compound in a suitable solvent like methanol. nih.gov For example, the reaction of 8-aminoquinoline with aldehydes such as 2-hydroxy naphthaldehyde or ortho-vanillin yields the respective Schiff base ligands. nih.gov The stability of the imine group can be influenced by pH, sometimes undergoing hydrolysis in acidic environments. nih.gov

Similarly, acylation of the C-8 amine with carboxylic acids or their activated derivatives (e.g., acyl chlorides, anhydrides) produces amides. This modification introduces a carbonyl group adjacent to the amino nitrogen, altering the electronic properties and hydrogen bonding capabilities of the molecule.

Modification TypeReactant ExampleResulting LinkageGeneral Structure Example
Schiff Base Aldehyde (R-CHO)Imine (-N=CH-R)
Amide Acyl Chloride (R-COCl)Amide (-NH-CO-R)

Table 1: Examples of C-8 Amino Group Modifications.

N-alkylation of the C-8 amino group introduces alkyl substituents, which can modulate the lipophilicity and basicity of the molecule. These reactions are often performed by treating the aminoquinoline with alkyl halides. A related modification involves reacting the amine with a molecule containing a leaving group, such as 2-chloro-N-(2-(5-methoxy-1H-indol-3-yl)ethyl)acetamide, in the presence of a base like diisopropylethylamine, to form a more complex N-substituted derivative. nih.gov This process effectively couples the quinoline (B57606) scaffold to another pharmacologically relevant moiety. nih.gov

Acylation, as mentioned previously, leads to the formation of amides. This transformation is significant as replacing a basic amino group with a neutral amide linkage can drastically alter a compound's physical and biological properties, including its ability to cross cell membranes and interact with protein targets. mdpi.com

Molecular hybridization, the strategy of combining two or more pharmacophores into a single molecule, is a widely used approach to develop agents with improved or dual activities. The 8-aminoquinoline scaffold can be linked to other heterocyclic systems like 1,2,3-triazoles or tetrazoles. nih.govnih.gov

The synthesis of these hybrids often involves multi-step processes. For instance, the quinoline moiety can be functionalized with an azide (B81097) group, which can then undergo a "click chemistry" reaction (a copper-catalyzed azide-alkyne cycloaddition) with a terminal alkyne to form a 1,2,3-triazole ring that acts as a linker to another molecular fragment. nih.gov This approach has been used to create novel 1,2,3-triazole-8-quinolinol hybrids. nih.gov Similarly, tetrazole-containing quinolines have been synthesized, with studies showing that the nature and position of substituents on both the tetrazole and quinoline rings can significantly affect biological activity. nih.gov This strategy allows for the exploration of vast chemical space and the potential to engage multiple biological targets. nih.govrsc.org

Exploration of Substituent Effects on the Quinoline Ring

The parent compound features a chlorine atom at the C-2 position. The type and position of halogen substituents on the quinoline ring can be systematically varied to modulate the molecule's electronic distribution and lipophilicity. acs.org For example, additional halogen atoms (e.g., fluorine, chlorine, bromine) can be introduced at positions such as C-5 and C-7. mdpi.comacs.org The effects of these changes can be significant; for instance, in one study of tacrine-quinoline hybrids, a 5-fluoro substitution led to potent activity, whereas a 5,7-dichloro substitution markedly reduced it, possibly due to steric hindrance. mdpi.com

Modern synthetic methods provide precise control over halogenation. Operationally simple and metal-free protocols have been developed for the regioselective C-5 halogenation of 8-substituted quinolines using inexpensive reagents like trihaloisocyanuric acid. rsc.org Such methods are highly valuable as they allow for the efficient creation of diverse libraries of halogenated quinoline analogues for biological screening. rsc.orgnih.gov

The methyl group at C-4 and the methoxy (B1213986) group at C-6 are also prime targets for modification. The C-4 alkyl group can be varied in size (e.g., ethyl, propyl) or structure (e.g., cyclic, branched) to probe steric interactions with a biological target. nih.govresearchgate.net

PositionOriginal GroupModification StrategyExample of New Group
C-2, C-5, C-7 -Cl (at C-2)Introduction of other halogens-F, -Br, -I
C-4 -CH₃Variation of alkyl chain-CH₂CH₃, -Cyclopropyl
C-6 -OCH₃O-Demethylation followed by re-alkylation-OH, -OCH₂CH₃, -OCH₂Ph

Table 2: Strategies for Exploring Substituent Effects on the Quinoline Ring.

Introduction of Diverse Functionalities for Enhanced Biological Research

The strategic introduction of diverse functional groups to the quinoline scaffold is a cornerstone of medicinal chemistry, enabling a systematic exploration of structure-activity relationships (SAR). This process of derivatization allows researchers to fine-tune the physicochemical and pharmacological properties of the parent molecule. For instance, the modification of quinoline structures through the introduction of various amines or the construction of fused heterocyclic systems is a common strategy to enhance biological and medicinal properties. nih.gov

One established method for introducing new functionalities is through the reduction of imines to their corresponding amines using reagents like sodium cyanoborohydride (NaBH₃CN). nih.gov This approach has been successfully used to synthesize new aminoquinoline derivatives from 2-chloro-8-methyl-3-formylquinolines, highlighting a viable pathway for creating a library of analogues for biological screening. nih.gov Another approach involves the derivatization of quinoline carbonyl groups. For example, 6-Methoxy-2-methylsulfonylquinoline-4-carbonyl chloride has been developed as a reagent that reacts with primary amines to yield fluorescent amides, which can be utilized in liquid chromatography for sensitive detection. rsc.org

Furthermore, the condensation of 2-chloroquinoline-3-carbaldehydes with various nucleophiles serves as a versatile platform for generating diverse analogues. Reactions with compounds like acetophenones can lead to the formation of unsaturated ketones, which can be further cyclized to produce quinolinyl-pyrazole derivatives. nih.gov Similarly, condensation with hydrazinecarbothioamide can yield quinolinyl-pyrazole-1-carbothioamides, which can be subsequently transformed into thiazol-4(5H)-ones. nih.gov These modifications introduce complex heterocyclic systems onto the quinoline core, significantly altering its steric and electronic properties and thereby its potential biological activity.

Scaffolding and Conjugation Approaches

Scaffolding and conjugation represent advanced strategies to enhance the utility of the quinoline core by combining it with other molecular entities. These approaches aim to create novel chemical structures with potentially synergistic or entirely new biological activities, improved targeting, or enhanced pharmacokinetic profiles.

Development of Quinoline-Based Hybrids

Molecular hybridization involves covalently linking two or more distinct pharmacophores to create a single hybrid molecule with multiple pharmacological activities. core.ac.uk This strategy is employed to develop multi-target agents, which can be particularly effective against complex diseases. The quinoline scaffold is a privileged structure in this regard and has been integrated with various other active moieties. researchgate.netnih.gov

Examples of quinoline-based hybrids include:

Quinoline-Triazine Hybrids : These have been investigated as potent multi-target inhibitors for inflammatory responses. nih.gov For example, a hybrid of trimethoxyphenyltriazine and 2-chloro,8-methylquinoline demonstrated significant inhibitory activity against COX-2. nih.gov

Quinoline-Artemisinin Hybrids : Combining the quinoline core with artemisinin (B1665778) derivatives has been shown to enhance antimalarial activity compared to the individual drugs. mdpi.com

Quinoline-Ferrocene Hybrids : Ferroquine is a notable example that has proven effective against multi-drug resistant strains of P. falciparum. mdpi.com

Quinoline-Sulfonamide Hybrids : These compounds have displayed good schizonticidal blood activity in vitro, with some derivatives showing potency greater than the reference drug chloroquine. mdpi.com

The design of these hybrids often involves a linker group connecting the quinoline core to the other pharmacophore, allowing for spatial optimization and proper interaction with biological targets. mdpi.com

Table 1: Examples of Quinoline-Based Hybrids

Hybrid Type Combined Pharmacophore Potential Application Reference
Quinoline-Triazine Triazine Anti-inflammatory nih.gov
Quinoline-Artemisinin Artemisinin Antimalarial mdpi.com
Quinoline-Ferrocene Ferrocene Antimalarial mdpi.com
Quinoline-Sulfonamide Sulfonamide Antimalarial mdpi.com
Quinoline-Trioxolane Trioxolane Antimalarial mdpi.com

Glycoconjugation Strategies for Enhanced Research Utility

Glycoconjugation is a specialized strategy that involves attaching carbohydrate moieties to a drug molecule, such as a quinoline derivative. nih.govmdpi.com This approach is particularly promising in cancer research, leveraging the "Warburg effect," where cancer cells exhibit an increased rate of glucose uptake compared to normal cells. mdpi.comnih.gov By attaching a sugar unit, the quinoline compound can be selectively targeted to cancer cells via overexpressed glucose transporters (GLUTs). mdpi.comnih.gov

The primary goals of glycoconjugating quinolines are to modify water solubility and to influence the molecule's activity and targeting properties. nih.gov Research has shown that this strategy can improve the selectivity and cytotoxicity of the functionalized compounds. mdpi.commdpi.com For instance, a series of new glycoconjugates were synthesized where an 8-hydroxyquinoline (B1678124) scaffold was connected to a sugar moiety through a 1,2,3-triazole linker. nih.gov

Studies have explored different attachment points on the sugar unit. Glycoconjugation at the C-6 position of the sugar has been investigated as a way to create derivatives with an increased ability to interact with GLUT transporters, as this position is less involved in forming hydrogen bonds with the transporter's amino acid residues. mdpi.comnih.gov Biological evaluations of such glycoconjugates have confirmed their pro-apoptotic properties and ability to inhibit the migration capacity of cancer cells. mdpi.com The introduction of a 1,2,3-triazole moiety in the linker has been shown to improve the activity of these glycoconjugates. nih.gov This targeted drug delivery strategy holds significant potential for developing more selective and effective therapeutic agents for biological research. mdpi.comnih.gov

Advanced Spectroscopic and Structural Characterization in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Structural Elucidation (¹H-NMR, ¹³C-NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy would be the primary tool for elucidating the molecular structure of 2-Chloro-6-methoxy-4-methylquinolin-8-amine.

¹H-NMR (Proton NMR): A ¹H-NMR spectrum would be expected to show distinct signals for each unique proton in the molecule. The aromatic protons on the quinoline (B57606) ring system would appear in the downfield region (typically δ 6.5-8.5 ppm), with their splitting patterns (singlet, doublet, etc.) revealing their coupling relationships with neighboring protons. Separate singlets would be anticipated for the methyl (-CH₃) and methoxy (B1213986) (-OCH₃) groups, and a broad signal for the amine (-NH₂) protons. The integration of these signals would correspond to the number of protons in each group.

¹³C-NMR (Carbon-13 NMR): The ¹³C-NMR spectrum would provide information on the carbon skeleton. It would show a unique signal for each carbon atom in a distinct chemical environment. The carbons of the quinoline ring would resonate at lower field, while the methyl and methoxy carbons would appear at higher field.

Without experimental data, a table of chemical shifts cannot be provided.

Mass Spectrometry (MS) for Molecular Confirmation and Purity Assessment (HRMS, EI-MS)

Mass spectrometry (MS) would be used to confirm the molecular weight and elemental composition of the compound.

High-Resolution Mass Spectrometry (HRMS): HRMS would provide a highly accurate mass measurement of the molecular ion, allowing for the unambiguous determination of the compound's elemental formula (C₁₁H₁₁ClN₂O). This is a critical step in confirming the identity of a newly synthesized molecule.

Electron Ionization Mass Spectrometry (EI-MS): EI-MS would likely show a molecular ion peak (M⁺) corresponding to the molecular weight of the compound. Additionally, a characteristic fragmentation pattern would be observed, providing structural information. Key fragments could arise from the loss of a chlorine atom, a methyl group, or other parts of the molecule.

A data table of mass-to-charge ratios (m/z) is not available from existing sources.

Infrared (IR) Spectroscopy for Functional Group Analysis

Infrared (IR) spectroscopy would identify the key functional groups present in the molecule based on their vibrational frequencies. Characteristic absorption bands would be expected for:

N-H stretching: From the amine group, typically appearing as one or two bands in the 3300-3500 cm⁻¹ region.

C-H stretching: Aromatic and aliphatic C-H stretches would be observed around 3000-3100 cm⁻¹ and 2850-2960 cm⁻¹, respectively.

C=N and C=C stretching: Vibrations from the quinoline ring system would appear in the 1500-1650 cm⁻¹ region.

C-O stretching: The methoxy group would show a characteristic C-O stretch, typically around 1000-1300 cm⁻¹.

C-Cl stretching: A band in the fingerprint region, usually below 800 cm⁻¹, would indicate the presence of the carbon-chlorine bond.

Specific vibrational frequencies cannot be listed without experimental spectra.

X-ray Crystallography for Solid-State Structure Determination and Intermolecular Interaction Analysis

No crystallographic data has been published for this compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy in Photophysical and Mechanistic Studies

UV-Vis spectroscopy measures the electronic transitions within the molecule and would provide information about its chromophore system. The conjugated aromatic system of the quinoline ring is expected to produce strong absorption bands in the UV or visible range. The position of the absorption maxima (λmax) would be sensitive to the solvent polarity and the nature of the substituents on the quinoline ring. This data is valuable for understanding the electronic properties of the molecule.

A table of absorption maxima is not available.

Pharmacological Investigations of 2 Chloro 6 Methoxy 4 Methylquinolin 8 Amine Derivatives

In Vitro Biological Activity Screening Methodologies

Antimalarial Research Methodologies

The evaluation of quinoline (B57606) derivatives for antimalarial activity primarily involves in vitro assays against various strains of Plasmodium falciparum, the parasite responsible for the most severe form of malaria in humans. A fundamental method measures the inhibition of parasite growth within human red blood cells. nih.gov Stock solutions of the test compounds, typically dissolved in dimethyl sulfoxide (DMSO), are diluted and incubated with cultures of parasitized erythrocytes. nih.gov The reduction in the number of parasitized cells is assessed after 36–48 hours of incubation compared to control cultures. nih.gov

Activity is quantified by determining the half-maximal inhibitory concentration (IC50), which is the concentration of the compound required to inhibit parasite growth by 50%. Compounds are often classified based on their IC50 values; for instance, a compound with an IC50 <0.5 μg/mL may be considered active, while one with an IC50 >5 μg/mL is deemed inactive. nih.gov Both chloroquine-sensitive and chloroquine-resistant strains (such as Dd2 and W2) are used to assess the efficacy of new derivatives against drug-resistant parasites. nih.gov

Another key mechanism-based screening methodology for quinoline derivatives is the inhibition of β-hematin formation. mdpi.com During its life cycle in red blood cells, the malaria parasite digests hemoglobin, releasing toxic heme. The parasite detoxifies this heme by polymerizing it into an insoluble crystal called hemozoin, which is biochemically equivalent to β-hematin. Assays are designed to measure a compound's ability to inhibit this polymerization process, which is a validated target for many existing antimalarial drugs. mdpi.com

Table 1: Antimalarial Activity of Selected Quinoline Analogues

Compound P. falciparum Strain Activity (EC50/IC50) Reference
6-Methoxy-2-arylvinylquinoline (Unsubstituted) Dd2 41.2 ± 5.3 nM nih.gov
6-Methoxy-2-arylvinylquinoline (4-NO2 substituent) Dd2 28.6 ± 0.9 nM nih.gov
6-Chloro-2-arylvinylquinoline (4-F substituent) Dd2 4.8 ± 2.0 nM nih.gov
2-(7-Chloroquinolin-4-ylamino)ethyl benzoate analogue N/A (β-hematin) 1.81 ± 0.83 µM mdpi.com

Antimicrobial Research Methodologies (Antibacterial, Antifungal)

Screening of 2-chloro-6-methoxy-4-methylquinolin-8-amine derivatives for antimicrobial properties is conducted using established in vitro techniques against a panel of pathogenic bacteria and fungi. nih.govannexpublishers.com

Common methodologies include:

Agar Diffusion Technique : This method, which includes the cup-plate or paper disc method, is widely used for preliminary screening. nih.govproquest.com A standardized inoculum of the microorganism is spread over the surface of an agar plate. Wells are created in the agar, or paper discs impregnated with the test compound are placed on the surface. proquest.com The plates are incubated, and the compound's activity is determined by measuring the diameter of the zone of inhibition (the area around the well or disc where microbial growth is prevented). cabidigitallibrary.orgnveo.org

Broth Dilution Method : This quantitative technique is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of a compound that visibly inhibits microbial growth. researchgate.netnih.gov The method can be performed in test tubes (macrodilution) or in microtiter plates (microdilution). researchgate.net A series of dilutions of the test compound are prepared in a liquid growth medium and inoculated with the test microorganism. The MIC is determined after incubation by observing the lowest concentration that shows no turbidity. researchgate.netnih.gov

These assays are performed using various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus and Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa. nih.govproquest.com Antifungal activity is similarly tested against species like Aspergillus niger, Aspergillus flavus, and Candida albicans. nih.govnih.gov

Anticancer Research Modalities and Mechanisms of Action (e.g., apoptosis induction, autophagy modulation, enzyme inhibition)

The anticancer potential of quinoline derivatives is assessed through a variety of in vitro assays that measure cytotoxicity and elucidate the underlying mechanisms of action. rsc.org

Cytotoxicity Screening : The primary screening method is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures the metabolic activity of cells as an indicator of cell viability. nih.govnih.gov A panel of human cancer cell lines, representing different types of tumors such as breast (MCF-7), colon (HCT-15), and leukemia (K-562), are treated with various concentrations of the test compounds. nih.govnih.gov The results are typically expressed as the IC50 value, the concentration required to inhibit cell growth by 50%.

Mechanism of Action Studies : Once cytotoxic compounds are identified, further investigations are conducted to understand how they kill cancer cells.

Apoptosis Induction : Apoptosis, or programmed cell death, is a common mechanism for anticancer drugs. rsc.org Its induction can be detected using fluorescence microscopy with nuclear stains like DAPI (4′,6-diamidino-2-phenylindole) and propidium iodide (PI), which reveal characteristic morphological changes such as chromatin condensation and nuclear fragmentation. nih.govnih.gov Flow cytometry is also used to quantify apoptotic cells and analyze the cell cycle distribution. nih.govnih.gov

Cell Cycle Arrest : Many quinoline compounds exert their effects by halting the cell cycle at specific phases (e.g., G2/M or S phase), preventing cancer cell proliferation. rsc.orgnih.gov Flow cytometry analysis of cells stained with a DNA-binding dye like propidium iodide is the standard method to determine the stage of cell cycle arrest. nih.govnih.gov

Enzyme Inhibition : Quinoline derivatives have been shown to inhibit various enzymes crucial for cancer cell survival and proliferation, including tyrosine kinases, topoisomerases, and histone deacetylases (HDACs). rsc.org Specific enzymatic assays are used to quantify the inhibitory activity of the compounds against these targets.

Anti-HIV and Latency Reversal Mechanism Investigations

Research into quinoline derivatives as anti-HIV agents has focused on inhibiting key viral enzymes and reactivating the virus from its latent state. nih.govnih.gov

Enzyme Inhibition Assays : A primary strategy is to target enzymes essential for the HIV replication cycle. nih.govnih.gov

Reverse Transcriptase (RT) Inhibition : Assays measure the ability of compounds to inhibit HIV-1 RT, the enzyme that converts viral RNA into DNA. nih.govnih.gov These derivatives often act as non-nucleoside reverse transcriptase inhibitors (NNRTIs). nih.gov

Integrase (IN) Inhibition : Another target is HIV-1 integrase, which incorporates the viral DNA into the host cell's genome. Some quinolines function as allosteric IN inhibitors (ALLINIs), binding to a site away from the catalytic center and inducing aberrant multimerization of the enzyme. mdpi.comacs.org

Latency Reversal Investigations : A major challenge in curing HIV is the latent reservoir of integrated proviruses that are transcriptionally silent. The "shock and kill" strategy aims to use Latency-Reversing Agents (LRAs) to reactivate these proviruses, making the infected cells visible to the immune system. nih.govmdpi.com

Reporter Cell Line Assays : In vitro models, such as the J-Lat cell line which contains a latent HIV provirus with a Green Fluorescent Protein (GFP) reporter gene, are used to screen for LRA activity. mdpi.com Reactivation of the provirus leads to GFP expression, which can be quantified by flow cytometry. mdpi.com Other models use a luciferase reporter gene. mdpi.com

Mechanism Studies : The mechanisms by which quinoline-based LRAs reactivate HIV are investigated. These often involve the activation of cellular transcription factors like NF-κB or the inhibition of epigenetic regulators such as histone deacetylases (HDACs), which normally keep the provirus in a silent state. mdpi.comnih.gov

Enzyme Inhibition Studies (e.g., urease inhibition, HDACs)

Derivatives of the quinoline scaffold have been investigated as inhibitors of a wide range of enzymes implicated in various diseases. nih.govnih.gov

Histone Deacetylase (HDAC) Inhibition : HDACs are enzymes that play a critical role in the epigenetic regulation of gene expression. Their inhibition is a therapeutic strategy in cancer and for HIV latency reversal. mdpi.com Assays for HDAC inhibition measure the enzymatic activity using a fluorogenic substrate, and the potency of the inhibitor is determined by its IC50 value.

Kinase Inhibition : Many quinoline derivatives have been designed to target protein kinases, such as tyrosine kinases, which are often dysregulated in cancer. rsc.org In vitro kinase inhibition assays typically measure the transfer of a phosphate group from ATP to a substrate peptide, and the inhibition of this process is quantified.

Other Enzymes : The versatility of the quinoline scaffold allows it to be adapted to target other enzymes. For example, some derivatives have been studied as inhibitors of Plasmodium falciparum lactate (B86563) dehydrogenase, an enzyme essential for the parasite's energy metabolism. nih.gov Additionally, quinoline-based compounds have been evaluated as inhibitors of peptide deformylase, a bacterial enzyme, highlighting their potential as antibacterial agents. nih.gov

Structure-Activity Relationship (SAR) Studies for this compound Analogues

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of this compound analogues influences their biological activity. These studies guide the modification of the lead compound to enhance potency and selectivity while minimizing toxicity.

For 8-aminoquinoline (B160924) antimalarials, the presence of a 6-methoxy group on the quinoline ring is known to enhance tissue schizontocidal activity. who.int The nature of the substituent at the 4-position also plays a role; for example, 4-methylprimaquine analogues have demonstrated significant antimalarial activity. nih.gov Modifications to the diamine side chain at the 8-position are critical, as this part of the molecule is crucial for both efficacy and toxicity. who.int

In the context of anticancer activity, substitutions on the quinoline ring can dramatically alter efficacy. For 8-hydroxyquinoline (B1678124) derivatives, a related scaffold, the introduction of halogen and alkoxymethyl groups, as well as the position of the Mannich base, significantly influences their selective toxicity against multidrug-resistant cancer cells. nih.gov The acid-base properties and metal-chelating ability, which are modulated by these substituents, are key factors in their anticancer activity. nih.gov

Regarding anti-HIV activity, SAR studies on quinoline-based allosteric integrase inhibitors (ALLINIs) have shown that bulky substitutions at the 6 or 8-position can negatively impact their binding properties. mdpi.com However, the addition of a bromine atom at either the 6 or 8-position conferred better antiviral properties. mdpi.com For quinoline derivatives acting as NNRTIs, the type of linker connecting the quinoline scaffold to other aromatic rings and the substituents on those rings are crucial for potent activity against HIV-1 reverse transcriptase. nih.gov

In the development of antimicrobial agents based on the 2-chloro-6-methylquinoline moiety, preliminary results have indicated that the presence of electron-withdrawing groups on an attached phenyl ring can lead to promising antifungal activity. nih.gov This suggests that modulating the electronic properties of substituents is a key strategy for enhancing the antimicrobial potency of these analogues.

Positional Effects of Substituents on Biological Potency

For instance, in the broader class of aminoquinolines, the presence of a chloro group at the 7-position has been identified as a crucial requirement for activity against certain biological targets, such as the inhibition of β-hematin formation in the malaria parasite. nih.govacs.org While the subject compound features a chloro group at the 2-position, this highlights the principle that the location of halogen substituents is a key determinant of biological function.

Furthermore, studies on related 4-aminoquinoline derivatives have demonstrated that substituents on the quinoline nucleus can profoundly influence their antimalarial activity. The introduction of different groups at various positions can alter the molecule's ability to interact with its biological target and can affect its accumulation within the parasite's food vacuole, a key aspect of the mechanism of action for many quinoline-based antimalarials. nih.govacs.org

Research into 4-methyl quinazoline derivatives, a related heterocyclic system, has also shown that the position of substituents plays a vital role in their anticancer activity, for example, by influencing their ability to inhibit key enzymes like phosphoinositide 3-kinases. nih.gov This underscores the general principle in medicinal chemistry that positional isomerism is a critical factor in determining the biological potency of heterocyclic compounds.

In the specific case of this compound derivatives, the interplay between the chloro group at position 2, the methoxy (B1213986) group at position 6, and the methyl group at position 4 creates a unique electronic and steric environment. The biological potency of any derivative will be a direct consequence of how a new substituent's position interacts with this existing framework. For example, a bulky substituent introduced at a position adjacent to the 8-amino group could sterically hinder its interaction with a biological target, thereby reducing potency. Conversely, a substituent at a different position might enhance binding or improve pharmacokinetic properties.

Compound/Derivative Class Substituent Position Observed Effect on Biological Potency Reference
4-Aminoquinolines7-ChloroEssential for β-hematin inhibitory activity nih.govacs.org
8-Aminoquinolines8-AminoCritical pharmacophore for antimalarial activity wikipedia.orgnih.gov
4-Methyl QuinazolinesVariousInfluences anticancer activity nih.gov

Influence of Electronic and Steric Properties on Activity Profiles

The electronic and steric properties of substituents introduced into the this compound scaffold are pivotal in defining the resulting activity profiles of its derivatives. These properties govern the molecule's interactions with biological targets, its membrane permeability, and its metabolic stability.

Electronic Effects: The electronic nature of a substituent, whether it is electron-donating or electron-withdrawing, can significantly alter the electron density distribution within the quinoline ring system. This, in turn, can affect the pKa of the 8-amino group and the quinoline nitrogen, which is crucial for the compound's accumulation in acidic cellular compartments, a key feature for antimalarial quinolines. nih.gov Studies on 5-aryl-8-aminoquinoline derivatives have shown that analogues with electron-donating groups exhibit better antimalarial activity than those with electron-withdrawing substituents. acs.org This suggests that increased electron density in the quinoline ring may be favorable for activity. The interplay of the electron-withdrawing chloro group and the electron-donating methoxy and methyl groups in the parent compound already establishes a specific electronic landscape that will be further modulated by new substituents.

Steric Effects: The size and shape of substituents, or their steric bulk, also play a critical role. Bulky groups can create steric hindrance, which may either prevent the molecule from binding to its target or, conversely, enhance selectivity by preventing off-target interactions. In the development of antimalarial 8-aminoquinolines, the introduction of a bulky tert-butyl group at the 2-position of the quinoline ring has been explored to enhance activity. acs.org This indicates that steric modifications can be a viable strategy for optimizing the pharmacological properties of this class of compounds. The activity of derivatives of this compound will therefore be influenced by how the size and shape of new substituents complement the binding pocket of the biological target.

The combination of electronic and steric effects is often complex and not always predictable. For example, a substituent might have favorable electronic properties but unfavorable steric properties, or vice versa. Therefore, a systematic exploration of a wide range of substituents with varying electronic and steric characteristics is typically necessary to elucidate the structure-activity relationships for a given series of compounds.

Property Influence on Biological Activity Example from Related Compounds Reference
Electronic Modulates pKa, electron density, and target interaction.Electron-donating groups enhance antimalarial activity in 5-aryl-8-aminoquinolines. acs.org
Steric Affects binding affinity and selectivity through steric hindrance or enhanced fit.A bulky 2-tert-butyl group can improve antimalarial potency. acs.org

Stereochemical Considerations in Activity and Selectivity

Stereochemistry, the three-dimensional arrangement of atoms in a molecule, is a fundamental aspect of drug design and can have a profound impact on the biological activity and selectivity of a compound. While the parent molecule, this compound, is achiral, the introduction of a chiral center in its derivatives, for instance, through substitution on the 8-amino group or at other positions, necessitates a thorough investigation of the pharmacological properties of the individual enantiomers or diastereomers.

It is a well-established principle in pharmacology that different stereoisomers of a chiral drug can exhibit significantly different biological activities. This is because biological targets, such as enzymes and receptors, are themselves chiral and can interact differently with each stereoisomer. One enantiomer may bind with high affinity and elicit the desired therapeutic effect, while the other may be less active, inactive, or even responsible for undesirable side effects.

In the context of 8-aminoquinolines, the importance of stereochemistry has been recognized. For example, it has been found that one enantiomer of certain 8-aminoquinoline antiparasitic compounds can be surprisingly more active than the other enantiomer. google.com This highlights the necessity of preparing and testing enantiomerically pure compounds to fully understand their therapeutic potential.

The synthesis and pharmacological evaluation of the optical isomers of related compounds have often revealed that one isomer is significantly more potent. This underscores the importance of stereochemical considerations in the development of new therapeutic agents based on the this compound scaffold. Should a chiral center be introduced in a derivative, it would be crucial to resolve the stereoisomers and evaluate their biological activity and selectivity independently to identify the eutomer (the more active isomer) and to ensure a favorable therapeutic profile.

Compound Class Stereochemical Feature Impact on Activity/Selectivity Reference
8-AminoquinolinesChiral center in side chainOne enantiomer can be significantly more active than the other. google.com

Computational Chemistry and Cheminformatics in Research

Quantum Chemical Calculations and Molecular Modeling

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the electronic structure and reactivity of molecules. arabjchem.orgnih.gov For quinoline (B57606) derivatives, DFT is employed to optimize molecular geometry, calculate vibrational frequencies, and determine electronic properties such as dipole moments and HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gaps. arabjchem.orgnih.gov The HOMO-LUMO gap is a critical parameter, as it provides insights into the molecule's chemical reactivity and kinetic stability. nih.gov

Molecular electrostatic potential (MEP) maps are another output of these calculations, which illustrate the charge distribution across the molecule and help identify regions susceptible to electrophilic or nucleophilic attack. arabjchem.orgnih.gov While specific DFT studies on 2-Chloro-6-methoxy-4-methylquinolin-8-amine are not extensively published, the methodologies applied to structurally similar quinolines provide a clear blueprint for how its properties could be investigated. arabjchem.orgnih.govnih.govrsc.org Such analyses are crucial for understanding the molecule's intrinsic reactivity and for designing analogues with tailored electronic characteristics.

Computational MethodKey Parameters Calculated for Quinoline DerivativesPrimary Insights Gained
Density Functional Theory (DFT)Optimized Geometry, HOMO-LUMO Energy Gap, Dipole MomentChemical Reactivity, Kinetic Stability, Electronic Structure nih.govnih.gov
Time-Dependent DFT (TD-DFT)Electronic Absorption SpectraPrediction of UV-Vis spectral properties rsc.org
Molecular Electrostatic Potential (MEP)Charge Distribution MapsIdentification of electrophilic and nucleophilic sites nih.gov
Table 1. Common quantum chemical methods and their applications in the study of quinoline derivatives.

Molecular Docking for Ligand-Target Interaction Prediction

Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. scirp.org It is widely used to forecast the binding mode and affinity of small molecules, like quinoline derivatives, to the active site of a biological target, typically a protein. researchgate.net This information is vital for understanding the potential mechanism of action and for structure-based drug design. scirp.org

For instance, in studies involving quinoline-based compounds, docking has been used to explore interactions with targets such as Plasmodium falciparum lactate (B86563) dehydrogenase (pfLDH), epidermal growth factor receptor (EGFR), and various kinases. nih.govresearchgate.netmdpi.com In a notable study on dimorpholinoquinazoline-based inhibitors targeting the PI3K/Akt/mTOR pathway, docking simulations suggested that a urea (B33335) moiety could form critical hydrogen bonds with key amino acid residues like Asp810 or Lys802 in the PI3Kα catalytic site. mdpi.com Similarly, docking studies of quinolinyl chalcones against the Plasmodium falciparum dihydrofolate reductase (Pf-DHFR) target revealed strong binding interactions. nih.gov

These examples highlight how molecular docking can elucidate the specific interactions—such as hydrogen bonds, hydrophobic interactions, and π-π stacking—that govern the binding of quinoline compounds to their protein targets, thereby guiding the optimization of lead compounds. nih.govnih.gov

Quinoline Derivative ClassProtein TargetKey Interacting Residues (Example)Software/Method
Quinoline-based PI3K inhibitorsPI3KαAsp810, Lys802-
Quinolinyl ChalconesPf-DHFR--
Quinoline-based drugspfLDHCofactor-binding siteAutoDockVina scirp.orgscirp.org
Substituted QuinolinesEGFR--
Table 2. Examples of molecular docking applications for quinoline derivatives.

Quantitative Structure-Activity Relationship (QSAR) Analysis for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) analysis is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. nanobioletters.com By developing mathematical models, QSAR can predict the activity of novel, unsynthesized compounds, thereby prioritizing synthetic efforts. nih.gov

For quinoline derivatives, 3D-QSAR studies, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been successfully applied. mdpi.comnih.gov These models correlate the biological activity of compounds with their 3D steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov For example, a 3D-QSAR study on quinoline derivatives as anti-breast cancer agents identified that electrostatic, hydrophobic, and hydrogen bond fields had a significant impact on their activity against the aromatase enzyme. nih.gov Another study focusing on inhibitors of Plasmodium falciparum developed robust CoMFA and CoMSIA models from a large dataset of 349 quinoline derivatives, which were then used to guide the design of new antimalarial candidates. mdpi.com The predictive power of these models is rigorously validated using both internal and external test sets of compounds. nih.gov

QSAR ModelTarget/ApplicationKey Statistical Parameter (Example)Reference
CoMFAAnti-gastric cancerr²_Test = 0.875 mdpi.com
CoMSIAAnti-breast cancer (Aromatase)- nih.gov
2D/3D-QSARAntimalarial (P. falciparum)r²_test CoMSIA = 0.876 mdpi.com
GA-MLR / BP-ANNAnticancer (DNA topoisomerase I)- bohrium.com
Table 3. Application of QSAR models for predicting the activity of quinoline derivatives.

In Silico Prediction of Pharmacokinetic Parameters (e.g., ADMET) for Research Compound Prioritization

A significant cause of failure in drug development is poor pharmacokinetic properties. nih.gov In silico prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) parameters is now a crucial step in the early stages of drug discovery. ijprajournal.com These predictive models allow researchers to screen out compounds that are likely to have poor bioavailability or unacceptable toxicity profiles before committing resources to their synthesis and testing. researchgate.netbenthamdirect.com

Various online tools and software packages, such as SwissADME and admetSAR, are used to calculate key physicochemical and pharmacokinetic properties for quinoline derivatives. researchgate.netbenthamdirect.combenthamscience.com These properties include lipophilicity (logP), aqueous solubility, gastrointestinal absorption, blood-brain barrier permeability, and potential for inhibiting cytochrome P450 enzymes. nih.gov Toxicity predictions, such as hepatotoxicity, carcinogenicity, and mutagenicity, are also evaluated. ijprajournal.com Studies on quinoline-1,4-quinone hybrids and other quinoline series have shown that these in silico tools can effectively guide the selection of candidates with favorable drug-like properties for further development. nih.govbenthamdirect.com

ADMET ParameterImportance in Drug DiscoveryCommonly Used In Silico Tool
Absorption (e.g., GI absorption)Determines oral bioavailabilitySwissADME benthamdirect.com
Distribution (e.g., BBB permeability)Affects CNS targeting and side effectsadmetSAR benthamscience.com
Metabolism (e.g., CYP inhibition)Predicts drug-drug interactionsSwissADME benthamdirect.com
ExcretionInfluences dosing frequency and clearance-
Toxicity (e.g., Mutagenicity)Flags potential safety concernsProTox-II ijprajournal.com
Table 4. Key ADMET parameters and their in silico prediction in the context of quinoline research.

Database Mining and Virtual Screening for Novel Analogues

Database mining and virtual screening are powerful cheminformatics strategies for identifying novel bioactive compounds from large chemical libraries. bohrium.comnih.gov Virtual screening can be ligand-based, using a known active compound's structure or pharmacophore to search for similar molecules, or structure-based, which involves docking a library of compounds into a target protein's active site. nih.govnih.gov

A typical workflow could start with a query molecule like this compound. Its structure can be used to search massive databases (e.g., ZINC, PubChem) for commercially available or synthetically accessible analogues. The resulting hits can then be filtered based on drug-likeness criteria and subjected to a hierarchical screening process. This often involves high-throughput virtual screening using molecular docking, followed by more rigorous binding energy calculations for the top-scoring hits. nih.gov For instance, a virtual screening campaign based on a pharmacophore model for GLI1 inhibitors successfully identified novel quinoline derivatives with antiproliferative activity. bohrium.comnih.gov Another study performed a structure-based virtual screening of a library of quinoline drugs against various SARS-CoV-2 protein targets to identify potential inhibitors. nih.gov These approaches significantly narrow down the number of compounds for experimental validation, making the discovery process more efficient.

Advanced Applications and Future Research Directions

Role as Precursors in the Synthesis of Complex Heterocyclic Systems

The strategic placement of functional groups on the 2-Chloro-6-methoxy-4-methylquinolin-8-amine core makes it an exceptionally valuable precursor for constructing more elaborate molecular architectures. The chlorine atom at the 2-position is a prime site for nucleophilic substitution reactions, allowing for the introduction of a wide variety of moieties. Similarly, the amino group at the 8-position can be readily acylated, alkylated, or used as a handle for building fused ring systems.

This dual reactivity enables the synthesis of complex polycyclic and heterocyclic systems. For instance, the amino group can be derivatized to form amides or Schiff bases, which can then undergo intramolecular cyclization reactions with a suitably functionalized substituent introduced at the 2-position. This strategy opens pathways to novel fused quinoline (B57606) systems, which are often explored for their unique pharmacological and photophysical properties. The combination of two biologically active molecules into a single hybrid entity is a growing strategy to develop drug candidates with dual modes of action, potentially overcoming issues of toxicity and drug resistance. nih.gov The synthesis of quinoline triazole derivatives, for example, begins with the creation of a quinoline scaffold which is then functionalized, laying the groundwork for compounds with enhanced antimicrobial properties. bioengineer.org

Development of Research Probes and Chemical Biology Tools

The inherent photophysical properties of the quinoline nucleus, such as fluorescence, make it an attractive scaffold for the development of chemical probes and tools for chemical biology. These tools are instrumental in visualizing and understanding complex biological processes at the molecular level. While specific applications of this compound as a research probe are not yet extensively documented, its structural framework provides a strong foundation for such development.

The methoxy (B1213986) and amino substituents can be modified to tune the fluorescence wavelength and quantum yield. Furthermore, the reactive chloro group can be used to attach specific ligands that target proteins or other biomolecules of interest. This would allow for the creation of targeted fluorescent probes to monitor enzyme activity, receptor binding, or the localization of specific molecules within a cell. For example, a novel class of inhibitors for the monocarboxylate transporter 4 (MCT4), a protein involved in tumor metabolism, was developed from a quinoline-based scaffold, resulting in a valuable tool for investigating selective MCT4 inhibition and its effects on tumor biology. nih.gov

Emerging Therapeutic Avenues for Quinoline-Based Scaffolds in Preclinical Research

Quinoline derivatives exhibit a remarkably broad spectrum of pharmacological activities, and are a major focus of drug discovery research. nih.govnih.govnih.gov The versatility of the quinoline scaffold allows for the design and synthesis of new derivatives with potential applications in treating cancer, infectious diseases, and neurological disorders. rsc.orgrsc.org Preclinical studies have demonstrated the potential of various functionalized quinolines across several therapeutic areas. researchgate.net

The this compound scaffold incorporates features found in other biologically active quinolines. The 8-aminoquinoline (B160924) core is famously associated with antimalarial drugs like primaquine. nih.gov The 6-methoxy group is also a common feature in many bioactive quinolines. nih.gov Therefore, derivatives of this compound are promising candidates for preclinical investigation against a range of diseases. Hybridization, the combination of the quinoline scaffold with other pharmacologically active moieties, is a promising strategy in drug design that may enhance potency and reduce side effects. researchgate.net

Therapeutic AreaTarget/MechanismExample Quinoline-Based ScaffoldsKey Preclinical Findings
AnticancerKinase Inhibition (e.g., EGFR, mTOR), Topoisomerase Inhibition2-Styrylquinolines, 8-HydroxyquinolinesDemonstrated reduction of in vitro and in vivo growth of several human cancer types. researchgate.netnih.govepo.org
AntimicrobialBiofilm Inhibition, DNA Gyrase InhibitionQuinoline Triazoles, FluoroquinolonesActivity against multi-drug-resistant organisms by targeting biofilm structures. bioengineer.orgmdpi.com
AntimalarialInhibition of Plasmodium lifecycle stages8-Aminoquinolines, 4-Amino-7-chloroquinolinesDerivatives show activity against P. berghei and P. cynomolgi. nih.govjneonatalsurg.com
Antiviral (Anti-HIV)Inhibition of HIV Rev protein, Ku70-inhibiting activity7-Hydrazo-8-hydroxyquinoline derivativesEffective prevention of virus-induced syncytia formation in infected cells at submicromolar concentrations. mdpi.com

Methodological Advancements in Quinoline Synthesis and Functionalization

The continued interest in quinoline-based compounds has spurred significant innovation in synthetic organic chemistry. nih.gov Researchers have moved beyond classical synthesis methods (such as Skraup and Friedländer reactions) towards more efficient, sustainable, and versatile strategies. nih.govmdpi.com These modern techniques are crucial for accessing novel quinoline derivatives like this compound and for its subsequent modification.

Recent advancements focus on transition-metal-catalyzed reactions, particularly C–H bond functionalization. rsc.orgrsc.org This powerful strategy allows for the direct introduction of functional groups onto the quinoline core without the need for pre-functionalized starting materials, thereby improving atom economy and reducing synthetic steps. Other notable advancements include microwave-assisted synthesis, which can dramatically reduce reaction times and improve yields, and the use of greener, more environmentally friendly reaction conditions. nih.govmdpi.com These methodological improvements accelerate the drug discovery process by enabling the rapid generation of diverse libraries of quinoline derivatives for biological screening. rsc.orgrsc.org

Synthetic MethodDescriptionAdvantagesRelevance to this compound
Classical Synthesis (e.g., Skraup, Friedländer)Condensation reactions of anilines with α,β-unsaturated carbonyl compounds or glycerol (B35011). nih.govWell-established and reliable for basic scaffold construction. nih.govFundamental routes for initial synthesis of the substituted quinoline core.
Transition Metal-Catalyzed C–H ActivationDirect functionalization of C–H bonds on the quinoline ring using catalysts (e.g., Palladium, Rhodium). rsc.orgmdpi.comHigh efficiency, broad functional group compatibility, atom economy. rsc.orgmdpi.comEnables late-stage modification of the quinoline backbone.
Photocatalytic Oxidative CyclizationUse of light energy to drive the cyclization reaction to form the quinoline ring. mdpi.comMild reaction conditions, environmentally friendly. mdpi.comOffers a green alternative for the synthesis of the core structure.
Microwave-Assisted SynthesisUtilizes microwave irradiation to accelerate chemical reactions. nih.govmdpi.comImproved reaction efficiency, reduced reaction times, often higher yields. nih.govApplicable for both the core synthesis and subsequent functionalization steps.

Interdisciplinary Research Integrating Synthetic Chemistry and Biological Inquiry

The future development of advanced materials and therapeutics based on the this compound scaffold will heavily rely on an interdisciplinary approach. bioengineer.org The synergy between synthetic chemistry, molecular biology, computational modeling, and pharmacology is essential for translating a promising chemical structure into a functional tool or a clinical candidate. researchgate.netbioengineer.org

This collaborative process involves an iterative cycle:

Design: Computational chemists and pharmacologists identify promising derivatives based on modeling and structure-activity relationship (SAR) data from existing quinoline compounds. nih.gov

Synthesis: Synthetic chemists employ advanced methodologies to efficiently produce the designed molecules.

Biological Evaluation: Biologists and pharmacologists test the synthesized compounds in relevant assays to determine their activity, potency, and selectivity.

Optimization: Based on the biological data, the molecule is redesigned to improve its properties, and the cycle repeats.

This integrated approach is crucial for navigating the complexities of drug discovery and materials science. By combining expertise from various scientific fields, researchers can accelerate the development of novel quinoline-based technologies that address significant challenges in medicine and beyond. bioengineer.orgresearchgate.net

Q & A

Q. What are the common synthetic routes for preparing 2-chloro-6-methoxy-4-methylquinolin-8-amine, and how are reaction conditions optimized?

  • Methodology : The compound is typically synthesized via nucleophilic aromatic substitution or condensation reactions. For example, derivatives of 8-aminoquinoline are prepared by reacting 4,7-dichloroquinoline analogs with amines under reflux in polar solvents (e.g., ethanol or methanol). Optimization involves adjusting reaction temperature, solvent polarity, and stoichiometry. Catalysts like PdCl₂(dcpf) may enhance cross-coupling efficiency in multi-step syntheses .
  • Key Parameters :
  • Temperature : 80–100°C for reflux conditions.
  • Solvents : Methanol, ethanol, or dioxane for solubility and reactivity.
  • Catalysts : Palladium complexes for Suzuki-Miyaura coupling (e.g., arylboronic acid derivatives) .

Q. Which spectroscopic techniques are critical for characterizing this compound, and how are they applied?

  • Techniques :
  • NMR Spectroscopy : Confirms substitution patterns (e.g., methoxy at C6, methyl at C4) via chemical shifts (δ 3.8–4.0 ppm for OCH₃, δ 2.5–2.7 ppm for CH₃).
  • Mass Spectrometry (MS) : Validates molecular weight (e.g., [M+H]⁺ at m/z 223.1) and fragmentation patterns .
  • IR Spectroscopy : Identifies functional groups (e.g., N-H stretch at ~3400 cm⁻¹ for the amine) .

Q. What preliminary biological activities have been reported for this compound?

  • Findings : Quinoline derivatives exhibit antimalarial and anticancer properties. For example, 8-aminoquinolines interfere with heme detoxification in Plasmodium spp., while methyl and methoxy substituents enhance cellular uptake and target binding . Preliminary IC₅₀ values against cancer cell lines range from 10–50 µM, depending on substitution patterns .

Advanced Research Questions

Q. How can crystallographic data resolve contradictions in proposed molecular structures?

  • Approach : Single-crystal X-ray diffraction (SC-XRD) using programs like SHELXL or ORTEP-3 provides unambiguous bond lengths and angles. For example, hydrogen bonding networks (N–H⋯N) and dihedral angles between quinoline and substituents validate steric and electronic effects .
  • Case Study : A related compound, N-[(2-Chloro-8-methylquinolin-3-yl)methyl]-4-methoxyaniline, showed a dihedral angle of 70.22° between quinoline and methoxybenzene rings, confirming steric hindrance .

Q. What strategies optimize yield and purity in large-scale synthesis?

  • Methods :
  • Purification : Column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization (methanol/water) removes byproducts.
  • Catalytic Systems : Pd-based catalysts improve cross-coupling efficiency (e.g., 59% yield for 2-(7-chloroquinolin-4-ylamino)ethyl methanesulfonate) .
    • Data Table :
StepReagentsYield (%)Purity (HPLC %)
3aMethanesulfonyl chloride5997
41-(Diphenylmethyl)piperazine2197

Q. How do substituent modifications influence biological activity and pharmacokinetics?

  • SAR Insights :
  • Chloro at C2 : Enhances antimalarial activity by increasing lipophilicity and target affinity.
  • Methoxy at C6 : Reduces metabolic degradation via steric shielding of the amine group.
  • Methyl at C4 : Improves blood-brain barrier penetration in CNS-targeted therapies .
    • Contradictions :
      Substituting methoxy with bulkier groups (e.g., benzyl) may reduce solubility, conflicting with in vivo efficacy .

Q. What advanced computational methods predict intermolecular interactions and stability?

  • Tools :
  • Density Functional Theory (DFT) : Calculates electrostatic potential surfaces to predict hydrogen bonding (e.g., N–H⋯O interactions with protein targets).
  • Molecular Dynamics (MD) : Simulates solvation effects and membrane permeability .

Methodological Notes

  • Contradictions Addressed : Conflicting yields in synthesis steps (e.g., 21% vs. 59%) highlight the need for catalyst optimization .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-Chloro-6-methoxy-4-methylquinolin-8-amine
Reactant of Route 2
2-Chloro-6-methoxy-4-methylquinolin-8-amine

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.